molecular formula C17H17N3OS B2927923 2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine CAS No. 2380080-50-0

2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine

Cat. No.: B2927923
CAS No.: 2380080-50-0
M. Wt: 311.4
InChI Key: VODKYOOLIXCRLH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a thieno[3,2-d]pyrimidine core, and a 4-methylphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with triethyl orthoformate or formic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-4-{thieno[3,2-d]pyrimidin-4-yl}morpholine is unique due to its specific combination of a morpholine ring, a thieno[3,2-d]pyrimidine core, and a 4-methylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-(4-methylphenyl)-4-thieno[3,2-d]pyrimidin-4-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-12-2-4-13(5-3-12)15-10-20(7-8-21-15)17-16-14(6-9-22-16)18-11-19-17/h2-6,9,11,15H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODKYOOLIXCRLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CCO2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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